molecular formula C16H18N4O3 B10947545 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Cat. No.: B10947545
M. Wt: 314.34 g/mol
InChI Key: KLADXPKSQWKQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitrated pyrazole is reacted with 1,2,3,4-tetrahydro-1-naphthylamine and propanoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Reduction: 2-(4-AMINO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE.

    Substitution: Various halogenated derivatives of the pyrazole ring.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biology: As a probe to study biological pathways involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-AMINO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE: Similar structure but with an amino group instead of a nitro group.

    2-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

InChI

InChI=1S/C16H18N4O3/c1-11(19-10-13(9-17-19)20(22)23)16(21)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-11,15H,4,6,8H2,1H3,(H,18,21)

InChI Key

KLADXPKSQWKQFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCC2=CC=CC=C12)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.